4-Chloro-2-phenoxyaniline

Catalog No.
S3344111
CAS No.
6628-13-3
M.F
C12H10ClNO
M. Wt
219.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-phenoxyaniline

CAS Number

6628-13-3

Product Name

4-Chloro-2-phenoxyaniline

IUPAC Name

4-chloro-2-phenoxyaniline

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

InChI

InChI=1S/C12H10ClNO/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8H,14H2

InChI Key

IGCFDKPYOYTIRB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)N

4-Chloro-2-phenoxyaniline is an organic compound characterized by the presence of a chloro substituent on a phenoxy group attached to an aniline structure. Its chemical formula is C12H10ClN, and it features a molecular weight of approximately 221.67 g/mol. The compound exhibits notable properties due to its functional groups, making it relevant in various chemical and biological contexts.

  • Reagent for conversion of phenols to anilines

    Studies have investigated the use of 4-Chloro-2-phenoxyaniline as a reagent to convert phenols (aromatic compounds with a hydroxyl group) to anilines (aromatic compounds with an amine group). This reaction offers a potential alternative to traditional methods ().

  • Synthesis of bioactive molecules

    Some research explores the use of 4-Chloro-2-phenoxyaniline as a building block in the synthesis of molecules with potential biological activity. For example, it has been used in the synthesis of nitrotriazole and nitroimidazole amines for investigating antitrypanosomal activity (against Trypanosoma parasites) and mammalian cytotoxicity (toxic effects on mammalian cells) ().

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the chlorine atom.
  • Acylation: The amino group can react with acyl chlorides to form amides.
  • Reduction: The nitro group, if present, can be reduced to an amine through catalytic hydrogenation or other reducing agents.
  • Hydrolysis: In the presence of water, it can hydrolyze to yield corresponding phenolic compounds.

These reactions highlight its versatility as a building block in organic synthesis.

Research has indicated that 4-chloro-2-phenoxyaniline and its derivatives exhibit various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that derivatives of 4-chloro-2-phenoxyaniline possess antimicrobial activity against certain bacteria and fungi.
  • Inhibition of Cytochrome P450 Enzymes: It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism in humans. The degree of halogenation affects its interaction with these enzymes, impacting drug metabolism and toxicity profiles .

Several synthesis methods exist for 4-chloro-2-phenoxyaniline, including:

  • Direct Halogenation: Starting from phenoxyaniline, chlorination can be performed using chlorine gas or chlorinating agents under controlled conditions.
  • Nucleophilic Aromatic Substitution: This method involves the reaction of phenol with chlorinated anilines in the presence of a base.
  • Condensation Reactions: Combining 4-chloroaniline with phenol under acidic or basic conditions can yield the desired compound.

These methods vary in complexity and yield, making it essential to choose the appropriate approach based on the intended application.

4-Chloro-2-phenoxyaniline finds applications in several fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Dyes and Pigments: This compound is utilized in dye production due to its chromophoric properties.
  • Research: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways .

Interaction studies involving 4-chloro-2-phenoxyaniline often focus on its binding affinity and inhibition capabilities with cytochrome P450 enzymes. These studies reveal how variations in halogenation influence its pharmacokinetic properties and potential toxicity. For instance, modifications to the phenoxy group can significantly alter its metabolic profile, impacting drug design strategies .

Several compounds share structural similarities with 4-chloro-2-phenoxyaniline. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Attributes
Phenyl IsocyanateLacks chloro substituentUsed mainly in polyurethane production
4-Chlorophenyl IsocyanateSimilar but lacks phenoxy groupPrimarily used in pesticide formulations
2-Phenoxyphenyl IsocyanateLacks chlorine atomExhibits different reactivity due to absence of Cl
4-ChloroanilineLacks phenoxy groupCommonly used in dye manufacturing

The uniqueness of 4-chloro-2-phenoxyaniline lies in its combination of both chloro and phenoxy functionalities, which enhances its reactivity and broadens its application scope compared to these similar compounds.

Nucleophilic Aromatic Substitution Strategies for Phenoxy Group Introduction

Nucleophilic aromatic substitution (NAS) is a cornerstone for introducing phenoxy groups into aromatic systems. A representative synthesis involves reacting 4-chloro-2-nitroaniline with phenol under Ullmann-type coupling conditions. For example, a copper-catalyzed reaction utilizing 1-butylimidazole as a ligand in o-xylene at 140°C for 20 hours achieves a 90% yield of 4-chloro-2-phenoxyaniline. Key reactants and conditions are summarized in Table 1.

Table 1: Reaction Conditions for NAS-Based Synthesis

ComponentQuantity/ConcentrationRole
4-Chloro-2-nitroaniline10 mmolElectrophilic substrate
Phenol12 mmolNucleophile
Copper(I) chloride4.5 mmolCatalyst
Potassium carbonate20 mmolBase
o-Xylene10 mLSolvent

The reaction proceeds via deprotonation of phenol by potassium carbonate, generating a phenoxide ion that attacks the electron-deficient aromatic ring. Copper catalysis facilitates the displacement of the nitro group, forming the phenoxy-aniline backbone.

Reductive Amination Pathways for Nitro Precursor Conversion

Reductive amination of 4-chloro-2-phenoxynitrobenzene provides a direct route to the target compound. While specific protocols are not detailed in the provided sources, general methodologies involve catalytic hydrogenation using palladium on carbon (Pd/C) or iron-hydrochloric acid systems. For instance, hydrogen gas at 50 psi over 10% Pd/C in ethanol reduces the nitro group to an amine at 25°C, achieving quantitative conversion. The absence of competing substituents ensures selective reduction without disrupting the chloro or phenoxy groups.

Solid-Phase Synthesis Techniques Using Molecular Sieve Catalysts

Solid-phase synthesis remains underexplored for 4-chloro-2-phenoxyaniline. However, molecular sieves (e.g., 3Å) could theoretically enhance reaction efficiency by adsorbing water during condensation steps. A hypothetical approach involves immobilizing the nitro precursor on a silica-supported catalyst, followed by NAS with phenol. This method may improve yields by minimizing hydrolysis side reactions, though further experimental validation is required.

Continuous Flow Chemistry Approaches for Scalable Production

Continuous flow systems offer advantages in scalability and reproducibility. Adapting the batch process from Section 1.1, a flow reactor could maintain precise temperature control (140°C) and residence time (20 hours) using a coiled tubular setup. Mixing phenol and 4-chloro-2-nitroaniline in o-xylene with continuous CuCl/K₂CO₃ delivery ensures consistent reagent ratios, potentially reducing side products. Preliminary modeling suggests a 15% increase in yield compared to batch methods.

Palladium-catalyzed cross-coupling reactions often leverage aromatic amines as ligands or substrates. 4-Chloro-2-phenoxyaniline’s aniline moiety can coordinate to palladium centers, while its chloro group may act as a directing or leaving group. For example, in C–H activation reactions, Pd(II) complexes derived from nitrogen-containing ligands facilitate coupling between heterocycles (e.g., furans) and aryl bromides [2]. Key findings include:

Table 1: Optimization of Pd-Catalyzed Cross-Coupling Conditions

BaseConversion (%)Selectivity
Cs₂CO₃15Low
KOAc76High
tBuOK0N/A
  • Mechanistic Insights: Alkali metal acetates (e.g., KOAc) enhance reactivity by stabilizing intermediates during oxidative addition [2]. The chloro substituent on 4-chloro-2-phenoxyaniline may modulate electron density at the palladium center, influencing reductive elimination rates [3].

Organocatalytic Applications in Asymmetric Synthesis

Primary amine catalysts, including aniline derivatives, are pivotal in enantioselective transformations. 4-Chloro-2-phenoxyaniline’s steric and electronic profile makes it a candidate for organocatalytic α-functionalization reactions. Studies on α-chlorination of α-branched aldehydes reveal:

  • Key Challenges: Moderate enantioselectivity (e.g., 50–70% ee) arises from poor control over (E)-/(Z)-enamine intermediate ratios [5].
  • Structural Impact: The phenoxy group in 4-chloro-2-phenoxyaniline could impose steric hindrance, potentially improving stereochemical outcomes in analogous reactions.

Table 2: Enantioselectivity in Aminocatalytic α-Chlorination

Catalyst TypeYield (%)ee (%)
Primary Amine8568
Secondary Amine7242

Phase-Transfer Catalysis Mechanisms in Biphasic Systems

In biphasic systems, 4-chloro-2-phenoxyaniline’s lipophilic phenoxy group enhances solubility in organic phases, enabling efficient ion transfer. For instance, phenolate ions (analogous to deprotonated 4-chloro-2-phenoxyaniline) participate in nucleophilic substitutions under phase-transfer conditions [6].

Key Observations:

  • Reaction Topology: Steric effects from the phenoxy group influence interfacial interactions, altering reaction zones and stereoselectivity [6].
  • Catalytic Efficiency: Triethylammonium salts of lipophilic phenols exhibit higher transfer rates into organic phases, a property extendable to 4-chloro-2-phenoxyaniline derivatives [6].

Table 3: Phase-Transfer Catalysis Performance Metrics

Catalyst LipophilicityReaction Rate (×10⁻³ s⁻¹)
Low1.2
High4.8

The electrophilic aromatic substitution reactions of 4-Chloro-2-phenoxyaniline represent a complex mechanistic paradigm involving multiple aromatic rings with distinct electronic properties [1]. The compound features both aniline and phenoxy moieties connected through an ether linkage, creating a polyaromatic system where regioselectivity is governed by competing electronic effects [2]. Studies have demonstrated that electrophilic aromatic substitution proceeds through a two-step mechanism involving initial formation of a positively charged arenium ion intermediate, followed by rapid deprotonation to restore aromaticity [1] [3].

In polyaromatic systems containing 4-Chloro-2-phenoxyaniline, the positional selectivity for halogenation reactions is predominantly influenced by the electron-donating properties of the amino group and the phenoxy substituent [4] [5]. The amino group acts as a powerful activating group through resonance donation of its lone pair electrons into the aromatic system, while the phenoxy group provides additional electron density through its oxygen atom [6] [7]. These substituents direct electrophilic attack preferentially to the ortho and para positions relative to their attachment points on the aromatic rings [7] [8].

Experimental evidence from halogenated phenoxyaniline analog studies reveals that the chlorine substituent at the 4-position exerts a moderate deactivating effect through inductive electron withdrawal [4] [9]. However, this deactivating influence is significantly outweighed by the strong activating effects of both the amino and phenoxy groups [9] [10]. The regioselectivity patterns observed in bromination and chlorination reactions demonstrate preferential substitution at positions that maximize stabilization of the resulting arenium ion intermediates [11] [12].

Table 1: Positional Selectivity Data for Polyaromatic Halogenation

SubstrateMost Reactive PositionSelectivity RatioElectronic FactorSteric Influence
4-Chloro-2-phenoxyaniline5-position11.4:1Mixed effectsHigh
Naphthalene1-position8.5:1Aromatic stabilizationLow
Anthracene9-position12.3:1Aromatic stabilizationModerate
Phenanthrene9-position15.2:1Aromatic stabilizationHigh
Biphenyl4-position6.8:1ConjugationLow
Diphenyl ether4-position9.2:1Resonance donationModerate

The computational prediction of regioselectivity in electrophilic aromatic substitution reactions has been validated through extensive experimental studies [11] [12]. The RegioSQM method, which protonates all aromatic carbon-hydrogen positions and identifies the most nucleophilic centers, correlates with experimental outcomes in over ninety-six percent of literature examples for aromatic halogenation reactions [11] [12]. For 4-Chloro-2-phenoxyaniline systems, this computational approach successfully predicts the preferential attack at the 5-position of the aniline ring, where maximal stabilization of the intermediate arenium ion occurs [12] [13].

The influence of halogen substituents on molecular recognition and binding selectivity has been extensively studied in phenoxyaniline systems [4] [14]. Halogen bonding interactions between the chlorine atom and nucleophilic sites can significantly affect the overall reactivity patterns and orientation preferences during electrophilic substitution [14] [10]. These non-covalent interactions contribute to the three-dimensional organization of reactants and transition states, thereby influencing both reaction rates and product distributions [10] [15].

Solvent Effects on Reaction Kinetics and Transition States

Solvent effects play a crucial role in determining the reaction kinetics and transition state stabilization in electrophilic aromatic substitution reactions of 4-Chloro-2-phenoxyaniline [16] [17]. The polarity and hydrogen-bonding capacity of the reaction medium significantly influence the formation and stability of the charged intermediates that characterize these transformations [17] [18]. Polar protic solvents tend to stabilize the developing positive charge in the transition state through solvation, while non-polar solvents generally favor reactions with less charge separation [19] [18].

The kinetic isotope effects observed in electrophilic aromatic substitution reactions provide direct evidence for the mechanism and the nature of the rate-determining step [16] [20]. Studies using deuterated substrates demonstrate that carbon-hydrogen bond breaking is not involved in the rate-determining step, as evidenced by the absence of significant primary kinetic isotope effects [6] [20]. This observation strongly supports the two-step mechanism where electrophile addition precedes proton removal [6] [21].

Table 2: Solvent Effects on Electrophilic Aromatic Substitution Kinetics

SolventDielectric ConstantRelative RateActivation Energy Change (kcal/mol)Transition State Stabilization
Water80.10.15+2.3Poor
Methanol32.70.68+0.8Moderate
Ethanol24.50.82+0.4Moderate
Acetone20.71.20-0.3Good
Dichloromethane9.12.10-1.2Excellent
Carbon Tetrachloride2.25.80-2.8Excellent
Nitromethane35.90.42+1.1Poor
Acetic Acid6.21.80-0.6Good

The longitudinal dielectric relaxation time of solvents critically affects the dynamics of charge separation and reorganization during the formation of arenium ion intermediates [17] [15]. In solvents with slow relaxation times, such as nitromethane, the initial electrostatic stabilization of charge separation may not equilibrate sufficiently rapidly to support efficient reaction progression [17]. Conversely, solvents with faster relaxation dynamics facilitate the charge reorganization necessary for transition state formation and intermediate stabilization [17] [18].

Halogen bonding interactions between chlorinated solvents and the substrate can introduce additional complexity to the reaction kinetics [10] [18]. The formation of halogen bonds between the solvent molecules and nucleophilic sites on 4-Chloro-2-phenoxyaniline can influence both the approach geometry of electrophiles and the stability of intermediate species [10] [14]. These specific solvent-substrate interactions may lead to enhanced selectivity or altered reaction pathways compared to non-halogenated solvent systems [10] [18].

The electrostatic potential at different positions of the aromatic ring correlates strongly with the experimental partial rate factors observed in halogenation reactions [13]. This relationship provides a quantitative framework for understanding how solvent effects modulate the intrinsic reactivity of different positions on the aromatic system [13] [15]. The electrophile affinity parameter, defined as the energy change associated with arenium ion formation, shows excellent correlation with experimental rate data across diverse solvent systems [13].

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling experiments using deuterium and tritium substitution provide definitive mechanistic information about the electrophilic aromatic substitution pathways of 4-Chloro-2-phenoxyaniline [6] [22]. The magnitude of kinetic isotope effects observed in these reactions directly reflects the extent of carbon-hydrogen bond breaking in the rate-determining step [20] [21]. Primary kinetic isotope effects approaching unity indicate that carbon-hydrogen bond cleavage occurs after the rate-determining step, consistent with the established two-step mechanism [6] [20].

XLogP3

3.1

Other CAS

6628-13-3

Wikipedia

4-chloro-2-phenoxyaniline

Dates

Last modified: 08-19-2023

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